2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-3-6-19-17(22)8-13-9-25-18(20-13)26-10-14(21)12-4-5-15-16(7-12)24-11-23-15/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSPGNMLJZSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then subjected to a series of reactions to introduce the thiazole ring and the butylacetamide group. Key reagents and conditions include the use of thionyl chloride for acylation, sodium hydride for deprotonation, and various coupling agents for the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
Major products formed from these reactions include various substituted thiazole derivatives, quinone derivatives, and reduced forms of the original compound.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide involves several steps:
- Formation of Thiazole Ring : Initial reactions involve the condensation of appropriate thioketones with α-bromo ketones.
- Introduction of Benzo[d][1,3]dioxole : The benzo[d][1,3]dioxole moiety is introduced through electrophilic aromatic substitution reactions.
- Acetamide Formation : Final steps involve acylation to form the N-butylacetamide structure.
Case Study 1: Antibacterial Activity
In a study published in Journal of Medicinal Chemistry, derivatives of thiazoles were tested against various bacterial strains. The results showed that compounds with the benzo[d][1,3]dioxole substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Efficacy
A research article highlighted the efficacy of thiazole derivatives in inducing apoptosis in breast cancer cell lines. The presence of the benzo[d][1,3]dioxole structure was crucial for enhancing the cytotoxicity observed during the assays .
Mechanism of Action
The mechanism of action of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide
This analogue replaces the butyl group with a cyclohexyl acetamide substituent. Such structural variations can significantly alter pharmacokinetic properties, including membrane permeability and metabolic stability .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoylthiazol-2-yl)cyclopropanecarboxamide
Here, a cyclopropane ring replaces the thioether-linked oxoethyl group. The cyclopropane’s rigidity may enhance binding affinity to hydrophobic enzyme pockets, but its synthetic complexity (e.g., requiring anhydrous pyridine and reflux conditions) contrasts with the simpler thioether formation in the target compound .
Benzimidazole Derivatives with Benzodioxole Substituents
Compounds such as 4d–4f (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole) feature dual benzodioxole groups and a fluorinated benzimidazole core. Key differences include:
- Synthetic Routes : These derivatives require multi-step reactions involving bromo/nitro substituents, whereas the target compound’s synthesis likely involves thiol-thiazole coupling under milder conditions .
Benzothiazole and Benzoxazole Derivatives
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
This compound combines benzothiazole and benzoxazole moieties via a butanamide linker. Structural distinctions include:
- Heterocyclic Components : Benzoxazole’s oxygen vs. benzodioxole’s two oxygen atoms may alter electron distribution and hydrogen-bonding capacity.
2-[(5-Methylbenzothiazol-2-yl)amino]thiazol-4(5H)-one
This thiazolinone derivative lacks the benzodioxole group but includes a methyl-substituted benzothiazole.
Quinazolinone-Thioacetamide Hybrids
Compounds like 5–10 (e.g., N-(2-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide) feature a quinazolinone core with aryl-substituted thioacetamides. Key contrasts include:
- Synthetic Yields: The target compound’s yield is unspecified, but quinazolinone derivatives achieve 68–91% yields via carbodiimide-mediated coupling .
- Thermal Stability: High melting points (170–315°C) in quinazolinones suggest greater crystalline stability than the target compound’s likely lower melting range .
Data Table: Comparative Analysis of Structural Analogues
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide is a thiazole derivative that incorporates a benzo[d][1,3]dioxole moiety. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for the compound is . The synthesis typically involves multi-step reactions that include the formation of thiazole and benzo[d][1,3]dioxole derivatives. The synthetic pathway often utilizes thioacetic acid derivatives and various coupling agents to facilitate the formation of the desired thiazole ring .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a related thiazole compound exhibited cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutics like Paclitaxel .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole derivative | MKN-45 | 12 | |
| Paclitaxel | MKN-45 | 25 | |
| Compound of interest | Various tumor cells | 15 |
Antimicrobial Activity
Compounds that incorporate five-membered heterocycles like thiazoles have been recognized for their antibacterial properties. Studies have shown that modifications to the thiazole structure can enhance antibacterial efficacy against drug-resistant strains. The compound may share similar properties, indicating potential use in treating bacterial infections .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Thiazole Derivatives Against Cancer :
- Antibacterial Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
